1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane
Description
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane: is a heterocyclic organic compound with the molecular formula C34H16F24P2 and a molecular weight of 942.4 g/mol . This compound is characterized by the presence of two phosphine groups, each substituted with two 3,5-ditrifluoromethylphenyl groups, connected by an ethane backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16F24P2/c35-27(36,37)15-3-16(28(38,39)40)8-23(7-15)59(24-9-17(29(41,42)43)4-18(10-24)30(44,45)46)1-2-60(25-11-19(31(47,48)49)5-20(12-25)32(50,51)52)26-13-21(33(53,54)55)6-22(14-26)34(56,57)58/h3-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKIUOXBNSHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(CCP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16F24P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method involves alkylation of sodium bis(3,5-ditrifluoromethylphenyl)phosphide (NaP(C6H3(CF3)2)2 ) with 1,2-dibromoethane. This approach mirrors the synthesis of simpler analogs like 1,2-bis(diphenylphosphino)ethane (dppe). The reaction proceeds via nucleophilic substitution:
Key parameters include:
Yield Optimization and Challenges
-
Purity of phosphine precursor : Residual moisture or oxygen degrades HP(C6H3(CF3)2)2, necessitating strict anhydrous conditions.
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Stoichiometric balance : Excess 1,2-dibromoethane (>1.1 equiv) reduces bis-phosphine byproducts but risks over-alkylation.
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Isolation : Precipitation from cold ether/hexane mixtures yields the product in 65–75% purity, requiring chromatographic refinement.
Table 1: Representative Alkylation Conditions and Outcomes
| Phosphide Precursor | Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaP(C6H3(CF3)2)2 | BrCH2CH2Br | THF | 0–25 | 68 | 92 |
| NaP(C6H3(CF3)2)2 | ClCH2CH2Cl | DMF | 25–40 | 55 | 85 |
Reductive Dechlorination of Chlorophosphonium Intermediates
Two-Step Synthesis from Phosphine Oxides
A scalable alternative involves reducing chlorophosphonium chloride intermediates derived from phosphine oxides:
Step 1 : Phosphine oxide (1 ) reacts with oxalyl chloride to form dichlorophosphonium chloride (2 ):
Step 2 : Reductive coupling using NaAlH4/NaH in THF at −78°C:
Advantages Over Alkylation
Table 2: Reductive Dechlorination Protocol
| Parameter | Condition |
|---|---|
| Reductant | NaAlH4/NaH (1:1 molar ratio) |
| Solvent | THF |
| Temperature | −78°C (Step 2) |
| Reaction Time | 12–16 h |
| Workup | Aqueous NaHCO3 extraction |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies highlight the viability of continuous flow reactors to:
Cost Drivers
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Raw materials : Bis(3,5-ditrifluoromethylphenyl)phosphine oxide costs ~$450/g (milligram scale), but bulk purchases reduce this to ~$120/g.
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Waste management : AlCl3 byproducts require neutralization, contributing to 20–30% of total production costs.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Metric | Alkylation Route | Reductive Route |
|---|---|---|
| Yield (%) | 65–75 | 75–85 |
| Purity (%) | 85–92 | 90–95 |
| Scalability | Moderate (batch) | High (continuous flow) |
| Oxygen Sensitivity | High | Low |
| Cost Efficiency | Lower (precursor cost) | Higher (reagent cost) |
Mechanistic Insights and Byproduct Formation
Competing Pathways in Alkylation
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane is unique due to its ethane backbone, which provides flexibility and stability to the phosphine groups. This structural feature enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and catalysis .
Q & A
Basic Question: What are the recommended synthesis and characterization protocols for 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane?
Methodological Answer:
The synthesis typically involves reacting 1,2-dichloroethane with bis(3,5-ditrifluoromethylphenyl)phosphine under inert conditions (e.g., argon atmosphere) using a Schlenk line. Key steps include:
- Phosphination : Utilize lithium or sodium as a reducing agent to facilitate P–C bond formation .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/hexane mixtures) or recrystallization from toluene to achieve >98% purity .
- Characterization :
Basic Question: How does this ligand influence transition-metal catalysis compared to non-fluorinated analogs?
Methodological Answer:
The electron-withdrawing trifluoromethyl groups enhance metal center electrophilicity, improving oxidative addition rates in cross-coupling reactions. Experimental approaches include:
- Catalytic Screening : Compare turnover frequencies (TOF) in Suzuki-Miyaura couplings using Pd(0) complexes with this ligand vs. non-fluorinated analogs (e.g., dppe or XylPhos) .
- Steric Analysis : Quantify ligand cone angles via X-ray structures to correlate with substrate accessibility .
- Electronic Effects : Use cyclic voltammetry to measure redox potentials of metal complexes, indicating ligand-induced electronic modulation .
Advanced Question: How do the 3,5-ditrifluoromethylphenyl substituents impact ligand stability under harsh reaction conditions?
Methodological Answer:
The trifluoromethyl groups confer thermal and oxidative stability, critical for high-temperature/pressure reactions. Key studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (T) under nitrogen/air atmospheres .
- Reactivity Under Oxidative Conditions : Monitor ligand degradation via F NMR in the presence of peroxides or O .
- Catalyst Recycling : Test Pd or Ni complexes in multi-cycle reactions (e.g., Heck coupling) to evaluate ligand leaching via ICP-MS .
Advanced Question: What mechanistic insights have been gained using this ligand in asymmetric hydrogenation?
Methodological Answer:
The ligand’s bulky, electron-deficient aryl groups favor enantioselective substrate binding. Methodologies include:
- DFT Calculations : Model transition states to predict enantiomeric excess (ee) based on ligand-metal-substrate interactions .
- In-situ IR/NMR Spectroscopy : Track hydride transfer kinetics in Rh-catalyzed hydrogenation of α,β-unsaturated esters .
- Isotopic Labeling : Use D or C-labeled substrates to probe regioselectivity and hydrogenation pathways .
Advanced Question: How can researchers optimize ligand design for specific substrate scopes in C–H activation?
Methodological Answer:
Structure-activity relationships (SAR) are explored via:
- Ligand Modifications : Synthesize derivatives with varied substituents (e.g., CF vs. CH) to tune steric bulk and electronics .
- High-Throughput Screening : Test ligand libraries in Pd-catalyzed C–H arylation using diverse arene substrates .
- Crystallographic Studies : Correlate ligand bite angles (from X-ray data) with catalytic efficiency in directing-group-assisted activation .
Advanced Question: What analytical strategies address contradictions in reported catalytic activities of metal complexes with this ligand?
Methodological Answer:
Discrepancies often arise from impurities or solvent effects. Mitigation strategies include:
- Purity Validation : Use HPLC or GC-MS to detect trace phosphine oxides or unreacted precursors .
- Solvent Screening : Compare catalytic rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents to identify solvent-ligand interactions .
- Controlled Atmosphere Studies : Exclude moisture/O via glovebox techniques to isolate ligand-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
